N-(Cyanomethyl)-1H-indazole-5-carboxamide
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Overview
Description
N-(Cyanomethyl)-1H-indazole-5-carboxamide is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyanomethyl group attached to the nitrogen atom of the indazole ring and a carboxamide group at the 5-position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-1H-indazole-5-carboxamide typically involves the reaction of 1H-indazole-5-carboxylic acid with cyanomethylating agents. One common method is the reaction of 1H-indazole-5-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The indazole ring can undergo various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated indazole derivatives.
Scientific Research Applications
N-(Cyanomethyl)-1H-indazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-1H-indazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(Cyanomethyl)isoquinolinium salts: These compounds share the cyanomethyl group but differ in the core structure, which is based on isoquinoline rather than indazole.
N-(Cyanomethyl)pyridinium salts: Similar in having the cyanomethyl group but with a pyridine core.
Uniqueness: N-(Cyanomethyl)-1H-indazole-5-carboxamide is unique due to its indazole core, which imparts distinct chemical and biological properties. The presence of both the cyanomethyl and carboxamide groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-(cyanomethyl)-1H-indazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-3-4-12-10(15)7-1-2-9-8(5-7)6-13-14-9/h1-2,5-6H,4H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZUVHZKIWTTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC#N)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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